molecular formula C18H22N2O4 B4569546 2-(diethylamino)ethyl 4-(2-furoylamino)benzoate

2-(diethylamino)ethyl 4-(2-furoylamino)benzoate

Cat. No.: B4569546
M. Wt: 330.4 g/mol
InChI Key: KWSLUOPSMYVHOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(diethylamino)ethyl 4-(2-furoylamino)benzoate is a useful research compound. Its molecular formula is C18H22N2O4 and its molecular weight is 330.4 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is 330.15795719 g/mol and the complexity rating of the compound is 404. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Derivative Applications

  • A study investigated the synthesis of a novel series of α-ketoamide derivatives using OxymaPure/DIC as a coupling reagent, showing its effectiveness in terms of purity and yield. This method involved the ring opening of N-acylisatin and produced derivatives with high yield and purity, potentially useful in various chemical applications (El‐Faham et al., 2013).

Anti-viral and Anti-bacterial Properties

  • Research on 2-[2-(benzoylamino)benzoylamino]benzoic acid analogues demonstrated significant potential as inhibitors of adenovirus replication. This suggests the applicability of these compounds in developing antiviral treatments (Öberg et al., 2012).

Polymers and Material Science

  • A study on block copolymerization involving 2-(diethylamino)ethyl methacrylate (DEA) showcased the creation of novel cationic diblock copolymers. These polymers exhibited reversible pH-, salt-, and temperature-induced micellization in aqueous media, highlighting their potential in material science applications (Bütün et al., 2001).

Alzheimer’s Disease Research

  • A series of 4-{[4-(2-furoyl)-1-piperazinyl]methyl}-N-(substituted-phenyl) benzamides was synthesized as potential therapeutic agents for Alzheimer’s disease. One compound in particular showed excellent enzyme inhibition activity, indicating its potential use in Alzheimer’s treatment (Hussain et al., 2016).

Tyrosinase Inhibition and Transportation Behavior

  • Research into β-enamino thiosemicarbazide derivatives, synthesized and characterized for their tyrosinase inhibitory activities, revealed significant inhibition percentages. This study contributes to understanding the interaction of such compounds with human serum albumin, important for pharmaceutical applications (Chaves et al., 2018).

Chemical Synthesis Methods

  • Studies have demonstrated various methods for synthesizing esters of carboxylic and phosphoric acid, involving compounds like 2-(diethylamino)ethyl methacrylate. These methods are crucial in developing new synthetic pathways in organic chemistry (Mitsunobu & Yamada, 1967).

Homopolymer Applications

  • Research into acrylamide monomers bearing isopropylamide and N,N-diethylamino ethyl groups led to the synthesis of homopolymers with controlled molecular weights. The study highlights the influence of molecular weight, salt concentration, and pH on the lower critical solution temperature (LCST) of these polymers, with potential applications in responsive materials (Jiang et al., 2014).

Properties

IUPAC Name

2-(diethylamino)ethyl 4-(furan-2-carbonylamino)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N2O4/c1-3-20(4-2)11-13-24-18(22)14-7-9-15(10-8-14)19-17(21)16-6-5-12-23-16/h5-10,12H,3-4,11,13H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KWSLUOPSMYVHOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC(=O)C1=CC=C(C=C1)NC(=O)C2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

330.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.